RL-603

Megakaryocytopoiesis Thrombocytopenia Hematopoiesis

Researchers requiring a thrombocytopenic model with preserved hemostatic function often face solubility and mechanistic specificity challenges. RL-603 (CAS 444904-63-6) directly addresses these issues. As a water-soluble metabolite of anagrelide, it reliably reduces platelet counts by 40-50% in mice within 5 days without prolonging bleeding time or inhibiting platelet aggregation. Its unique PDE3-independent mechanism, showing no effect on megakaryocyte maturation in vitro, makes it an essential control for dissecting off-target effects. This simplifies chronic dosing, eliminating DMSO-related confounds.

Molecular Formula C8H7Cl2N3
Molecular Weight 216.06 g/mol
CAS No. 444904-63-6
Cat. No. B129193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRL-603
CAS444904-63-6
Synonyms2-amino-5,6-dichloro-3,4-dihydroquinazoline
RL603
Molecular FormulaC8H7Cl2N3
Molecular Weight216.06 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2Cl)Cl)NC(=N1)N
InChIInChI=1S/C8H7Cl2N3/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-2H,3H2,(H3,11,12,13)
InChIKeyVBKOTIVQMCTTAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RL-603: Distinct Platelet-Lowering Metabolite


RL-603 (CAS 444904-63-6), also known as 2-amino-5,6-dichloro-3,4-dihydroquinazoline or 5,6-dichloro-1,4-dihydroquinazolin-2-amine, is the major water-soluble metabolite of the antiplatelet agent anagrelide [1]. It belongs to the quinazoline class of phosphodiesterase 3 (PDE3) inhibitors, though its platelet-lowering effects are mediated through a PDE3-independent mechanism involving inhibition of megakaryocyte maturation [2]. RL-603 exhibits significant platelet-reducing activity in mouse models without affecting platelet aggregation [3].

Water-soluble metabolite for aqueous in vivo formulation workflows
PDE3-independent thrombocytopenia research tool; reported platelet-lowering without anti-aggregatory activity
Negative control for PDE3 inhibitor studies; isolates megakaryocyte maturation effects

Why RL-603 Is Irreplaceable


Substituting RL-603 with anagrelide or its alternative metabolite BCH24426 is not scientifically equivalent due to divergent pharmacological profiles. While all three are PDE3 inhibitors, their potencies against megakaryocyte development differ markedly: anagrelide and BCH24426 potently inhibit megakaryocyte maturation in vitro, whereas RL-603 shows no significant effect in the same assay [1]. Furthermore, RL-603 uniquely reduces platelet counts in vivo without impairing platelet aggregation, a property not shared by its parent compound [2]. These differences arise from distinct molecular mechanisms and physicochemical properties, including water solubility, rendering RL-603 a specialized tool for dissecting PDE3-independent pathways of thrombocytopenia and for in vivo studies where aqueous formulation is critical [3].

Megakaryocyte profile Anagrelide and BCH24426 potently inhibit megakaryocyte maturation; RL-603 shows no significant effect in the same assay, making them non-interchangeable for PDE3-independent pathway studies.
Platelet function Anagrelide inhibits ADP-induced platelet aggregation; RL-603 does not alter aggregation or bleeding time. Substitution would confound hemostatic endpoints.
Formulation compatibility RL-603 is water-soluble, enabling simple aqueous dosing. Anagrelide requires organic co-solvents, which may interfere with in vivo hematological readouts.

RL-603 Head-to-Head Comparisons


Megakaryocyte Development Not Inhibited

In a direct comparative study using CD34+ haematopoietic progenitor cells, RL-603 exhibited no significant inhibition of megakaryocyte development, whereas anagrelide and BCH24426 potently suppressed this process [1]. The experimental conditions involved 10-day liquid cultures with thrombopoietin stimulation. This finding delineates RL-603's distinct biological signature and supports its use as a negative control or for investigating PDE3-independent mechanisms.

Megakaryocyte Development
Head-to-head
RL-603: no significant inhibition
Anagrelide IC50: 26 ± 4 nM
BCH24426 IC50: 44 ± 6 nM
Supports PDE3-independent mechanism research; >100-fold difference in potency confirms distinct biological signature.
CD34+ progenitor cells, 10-day liquid culture with thrombopoietin.
Megakaryocytopoiesis Thrombocytopenia Hematopoiesis

Platelet Reduction Without Hemostatic Disruption

Daily intraperitoneal administration of 100 µg RL-603 to BALB/c mice resulted in a significant decrease in platelet counts to 40-50% of normal levels by day 5, with no alteration in white blood cell counts, hematocrit, or bleeding time [1]. In contrast, the parent compound anagrelide inhibits ADP-induced platelet aggregation at concentrations as low as 10 µg/mL, a property not shared by RL-603 even at 10 µg/mL [2]. This dissociation of platelet-lowering and anti-aggregatory effects positions RL-603 as a specialized probe for studies requiring selective thrombocytopenia induction.

In Vivo Platelet Reduction
Cross-study comparable
RL-603: 40–50% platelet decrease (day 5, 100 µg/day i.p.) with preserved hemostasis
Anagrelide: inhibits aggregation, in vivo platelet reduction not directly matched
Enables selective thrombocytopenia without confounding anti-aggregatory effects in mouse models.
BALB/c mice; daily i.p. dosing for 5 days.
In Vivo Pharmacology Thrombocytopenia Model Platelet Aggregation

No Platelet Aggregation Inhibition

In a direct comparative assay, RL-603 (tested as anagrelide.met) failed to inhibit ADP-induced platelet aggregation even at a high concentration of 10 µg/mL, whereas anagrelide demonstrates potent anti-aggregatory activity [1]. This property was confirmed in vivo, where RL-603 administration did not prolong bleeding time in mice. The absence of antiplatelet activity is a critical differentiator for studies where platelet function must remain intact while reducing platelet counts.

Platelet Aggregation
Head-to-head
RL-603: no inhibition of ADP-induced aggregation at 10 µg/mL
Anagrelide: potent inhibition (exact IC50 not provided)
Clean pharmacological profile for studies requiring intact platelet function during thrombocytopenia induction.
In vitro ADP aggregation assay; confirmed in vivo by normal bleeding time.
Platelet Function Antiplatelet Agents Pharmacological Selectivity

Water Solubility Advantage

RL-603 is described as a water-soluble metabolite, in stark contrast to the parent compound anagrelide, which is poorly water-soluble and requires organic co-solvents for in vivo administration [1]. This physicochemical advantage facilitates straightforward preparation of aqueous dosing solutions for animal studies, reduces variability in pharmacokinetic experiments, and eliminates potential confounding effects of organic vehicles on hematological parameters.

Water Solubility
Class-level inference
RL-603: water-soluble (qualitative)
Anagrelide: poorly water-soluble, requires organic co-solvents
Facilitates aqueous dosing preparation, reducing vehicle-related variability in hematological studies.
Reported in experimental sections; no quantitative solubility data specified.
Solubility In Vivo Formulation Pharmacokinetics

RL-603 Research Applications


PDE3-Independent Thrombocytopenia Mechanisms

RL-603's lack of effect on megakaryocyte development in vitro, despite being a weak PDE3 inhibitor, makes it an essential control compound for dissecting PDE3-independent pathways [1]. Researchers studying the role of PDE3 in megakaryocytopoiesis can use RL-603 to distinguish between direct enzyme inhibition and off-target effects observed with anagrelide or BCH24426.

Selective Thrombocytopenia Without Hemostasis Disruption

RL-603 reliably reduces platelet counts by 40-50% in mice within 5 days without prolonging bleeding time or inhibiting platelet aggregation [1]. This profile is ideal for studies requiring thrombocytopenic animals with preserved hemostatic function, such as investigating the role of platelets in cancer metastasis, inflammation, or wound healing.

Aqueous Formulation for In Vivo Studies

The water solubility of RL-603 simplifies dosing in animal models, eliminating the need for DMSO or other organic co-solvents that may confound hematological or behavioral endpoints [1]. This property is particularly valuable for chronic dosing regimens and for laboratories requiring high-throughput in vivo screening with minimal formulation complexity.

Application
Selection Property
Validation Focus
PDE3-independent thrombocytopenia studies
PDE3 pathway-independent platelet reduction
Megakaryocyte maturation endpoint review
Selective platelet reduction in vivo (preserved hemostasis)
Platelet-lowering without anti-aggregatory activity
Hemostatic endpoint monitoring
Aqueous formulation pharmacology
Water-soluble metabolite for simplified dosing
Formulation-dependent exposure review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for RL-603

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.